1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate
Description
Properties
CAS No. |
1007585-97-8 |
|---|---|
Molecular Formula |
C9H11ClN2O3S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-(methylcarbamoyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3S/c1-4(2)15-8(14)6-5(7(13)11-3)12-9(10)16-6/h4H,1-3H3,(H,11,13) |
InChI Key |
ZRPXWMDCBPDREF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C(S1)Cl)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-[(methylamino)carbonyl]thiazole with isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Scientific Research Applications
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
Key Observations:
- Position 2: The chloro group in the target compound contrasts with amino (–NH₂) or methyl (–CH₃) groups in analogs, influencing electrophilic reactivity and steric effects.
- Position 4: The methylaminocarbonyl group (–CONHCH₃) is unique to the target compound.
Physicochemical Properties
The substituents significantly impact properties such as logP (partition coefficient) , solubility, and molecular weight:
- The isopropyl ester in the target compound increases molecular weight and lipophilicity compared to methyl esters but remains less bulky than benzyl esters .
Biological Activity
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a compound of interest due to its potential biological activity, particularly in agricultural applications as a pesticide. Understanding its biological properties, mechanisms of action, and effects on various organisms is crucial for assessing its safety and efficacy.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₁H₁₄ClN₂O₂S
- Molecular Weight : 274.76 g/mol
1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate functions primarily as an insecticide. Its mode of action involves the inhibition of specific neurotransmitter receptors in pests, leading to paralysis and death. This is similar to other compounds in its class, which typically target the nervous system of insects.
Insecticidal Activity
Research indicates that this compound exhibits significant insecticidal properties against various pest species. In laboratory studies, it has been shown to effectively control populations of common agricultural pests such as aphids and whiteflies.
| Pest Species | Concentration Tested (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 75 |
Toxicity Studies
Toxicity assessments have revealed that while the compound is highly effective against target pests, its toxicity to non-target organisms varies significantly. For instance, studies show moderate toxicity to certain beneficial insects like bees, necessitating careful application strategies.
| Organism | LD50 (mg/kg) | Remarks |
|---|---|---|
| Honeybee | 25 | Moderate toxicity |
| Earthworm | >100 | Low toxicity |
| Fish (Lepomis macrochirus) | 15 | High toxicity |
Field Trials
Field trials conducted in various agricultural settings have demonstrated the efficacy of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate in reducing pest populations while maintaining crop yield. In one study, application on tomato crops resulted in a significant reduction in pest numbers without adversely affecting beneficial insects.
Comparative Analysis
In comparison with other insecticides, this compound showed superior performance in terms of speed of action and residual activity.
| Insecticide | Speed of Action (hours) | Residual Activity (days) |
|---|---|---|
| Compound A | 12 | 7 |
| Compound B | 24 | 10 |
| 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate | 8 | 14 |
Environmental Impact
The environmental impact of this compound is under ongoing investigation. Preliminary studies suggest that its degradation products are less harmful than those of traditional pesticides, but further long-term ecological studies are necessary to fully understand its environmental footprint.
Q & A
Q. Critical Considerations :
- Purity of intermediates (monitored by TLC or HPLC) is crucial to avoid side products.
- Reaction conditions (e.g., anhydrous solvents, inert atmosphere) prevent decomposition of sensitive intermediates like acid chlorides .
How is the structure of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate confirmed using spectroscopic methods?
Basic Research Question
Structural confirmation relies on:
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~650 cm⁻¹ (C-Cl stretch) .
- ¹H-NMR :
- ¹³C-NMR : Signals at ~160 ppm (ester C=O), ~155 ppm (amide C=O), and ~110 ppm (thiazole C-Cl) .
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₉H₁₂ClN₂O₃S) and fragmentation patterns consistent with substituent loss .
Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .
What strategies can be employed to optimize the regioselectivity during thiazole ring formation?
Advanced Research Question
Regioselectivity challenges arise during cyclization. Solutions include:
- Precursor design : Using sterically hindered thioureas to direct chlorine substitution to position 2 .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) stabilize transition states, favoring the desired regiochemistry .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .
Case Study : In a derivative synthesis, replacing THF with DMF increased regioselectivity from 70% to 85% .
How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives?
Advanced Research Question
Discrepancies often stem from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing split peaks .
- Deuterated Solvent Screening : Comparing DMSO-d₆ vs. CDCl₃ resolves solvent-dependent shifts .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates ¹H-¹³C signals to confirm connectivity .
Example : A study resolved overlapping peaks in a thiazole derivative by HSQC, confirming the methylamino carbonyl position .
What are the stability considerations for long-term storage of this compound?
Basic Research Question
- Degradation pathways : Hydrolysis of the ester or amide groups in humid conditions .
- Storage recommendations :
- Monitoring : Periodic HPLC analysis detects decomposition; >95% purity is maintained for 12 months under optimal conditions .
How can computational methods aid in designing novel derivatives with enhanced bioactivity?
Advanced Research Question
- Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes in herbicide pathways) .
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity .
- DFT calculations : Optimize geometries and assess frontier molecular orbitals for reactivity insights .
Application : A study used docking to prioritize derivatives with improved herbicidal activity, validated by in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
